molecular formula C11H10O3 B14856360 3,5-Diacetylbenzaldehyde

3,5-Diacetylbenzaldehyde

Cat. No.: B14856360
M. Wt: 190.19 g/mol
InChI Key: PHYXWQSMWOGXER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Diacetylbenzaldehyde: is an organic compound with the molecular formula C11H10O3. It is a derivative of benzaldehyde, where two acetyl groups are attached to the benzene ring at the 3 and 5 positions. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Diacetylbenzaldehyde can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzaldehyde with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3,5-Diacetylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used as reducing agents.

    Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be used under controlled conditions.

Major Products:

    Oxidation: The major products are carboxylic acids.

    Reduction: The major products are alcohols.

    Substitution: The major products depend on the substituents introduced, such as halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: 3,5-Diacetylbenzaldehyde is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials and catalysts.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural properties make it a useful probe in biochemical assays.

Medicine: While not a common pharmaceutical agent, derivatives of this compound may have potential therapeutic applications. Research into its biological activity could lead to the development of new drugs.

Industry: In the industrial sector, this compound is used in the manufacture of dyes, fragrances, and polymers. Its reactivity and versatility make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of 3,5-Diacetylbenzaldehyde depends on the specific reactions it undergoes. In general, its reactivity is influenced by the electron-withdrawing effects of the acetyl groups, which activate the benzene ring towards electrophilic substitution. The molecular targets and pathways involved in its reactions are determined by the nature of the reagents and conditions used.

Comparison with Similar Compounds

    3,5-Dimethylbenzaldehyde: Similar in structure but with methyl groups instead of acetyl groups.

    3,5-Dichlorobenzaldehyde: Contains chlorine atoms instead of acetyl groups.

    3,5-Dihydroxybenzaldehyde: Contains hydroxyl groups instead of acetyl groups.

Uniqueness: 3,5-Diacetylbenzaldehyde is unique due to the presence of two acetyl groups, which significantly influence its chemical reactivity and properties. This makes it distinct from other benzaldehyde derivatives and useful in specific synthetic applications.

Properties

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

3,5-diacetylbenzaldehyde

InChI

InChI=1S/C11H10O3/c1-7(13)10-3-9(6-12)4-11(5-10)8(2)14/h3-6H,1-2H3

InChI Key

PHYXWQSMWOGXER-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)C=O)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.